

LHF-535 Safety Profile in Early-Phase Trials: A Technical Guide

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Compound of Interest

Compound Name: *Lhf-535*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and tolerability profile of **LHF-535**, an investigational antiviral agent, as observed in early-phase clinical trials. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the foundational safety characteristics of this compound.

Executive Summary

LHF-535 is a small-molecule antiviral agent under development for the treatment of Lassa fever and other arenaviral hemorrhagic fevers.^[1] Early-phase clinical development has focused on establishing the safety, tolerability, and pharmacokinetic profile of **LHF-535** in healthy adult volunteers. Two key trials, a Phase 1a single ascending dose (SAD) study and a Phase 1b multiple ascending dose (MAD) study, have been completed.

Overall, **LHF-535** was well-tolerated in both the SAD and MAD studies.^{[2][3]} Treatment-emergent adverse events (TEAEs) were generally more frequent in placebo recipients than in those who received **LHF-535**.^{[2][3]} The majority of adverse events were mild in severity. This guide summarizes the quantitative safety data from these foundational human studies, details the experimental protocols, and visualizes the compound's mechanism of action and the clinical trial workflow.

Quantitative Safety Data

The following tables summarize the treatment-emergent adverse events (TEAEs) observed in the Phase 1a (SAD) and Phase 1b (MAD) clinical trials of **LHF-535**.

Table 1: Treatment-Emergent Adverse Events in the Phase 1a Single Ascending Dose (SAD) Trial

System Organ Class	Placebo (N=12) n (%)	LHF-535 (N=36) n (%)
Gastrointestinal disorders	1 (8.3%)	8 (22.2%)
Diarrhea	0 (0%)	5 (13.9%)
Nervous system disorders		
Headache	3 (25.0%)	3 (8.3%)
Overall TEAEs	6 (50.0%)	15 (41.7%)
Treatment-Related TEAEs	6 (50.0%)	13 (36.1%)

Data sourced from "Safety and Pharmacokinetics of **LHF-535**, a Potential Treatment for Lassa Fever, in Healthy Adults".[\[3\]](#)[\[4\]](#)

Table 2: Treatment-Emergent Adverse Events in the Phase 1b Multiple Ascending Dose (MAD) Trial

System Organ Class	Placebo (N=6) n (%)	LHF-535 (N=18) n (%)
General disorders and administration site conditions	1 (16.7%)	5 (27.8%)
Vessel puncture site bruise	1 (16.7%)	3 (16.7%)
Infusion site erythema	0 (0%)	1 (5.6%)
Medical device site reaction	0 (0%)	1 (5.6%)
Nervous system disorders		
Headache	1 (16.7%)	1 (5.6%)
Overall TEAEs	5 (83.3%)	13 (72.2%)
Treatment-Related TEAEs	3 (50.0%)	3 (16.7%)

Data sourced from "Safety and Pharmacokinetics of **LHF-535**, a Potential Treatment for Lassa Fever, in Healthy Adults".[\[3\]](#)

Serious Adverse Events (SAEs)

In the Phase 1a SAD study, three mild, asymptomatic serious adverse events were reported in a single participant who received a 3.0 mg/kg dose of **LHF-535**.[\[4\]](#) These events, observed 17 to 18 hours after dosing during sleep, included non-conducted atrial beats, sinus bradycardia, and a long sinus pause of approximately 8 to 9 seconds.[\[4\]](#) No serious adverse events were reported in the Phase 1b MAD study.[\[4\]](#)

Experimental Protocols

The safety and pharmacokinetic properties of **LHF-535** were evaluated in two randomized, double-blind, placebo-controlled Phase 1 trials conducted in healthy adult volunteers.[\[2\]](#)[\[4\]](#)

Phase 1a: Single Ascending Dose (SAD) Trial

- Study Design: This trial evaluated single oral doses of **LHF-535** in a weight-based dose-escalation manner, with doses ranging from 0.3 mg/kg to 40 mg/kg.[\[2\]](#)

- Participants: A total of 48 healthy volunteers were enrolled.[4] Each dose cohort consisted of eight participants, with six receiving **LHF-535** and two receiving a placebo.[2]
- Safety Monitoring: A safety monitoring committee reviewed blinded safety data from each cohort before proceeding with dose escalation.[4]

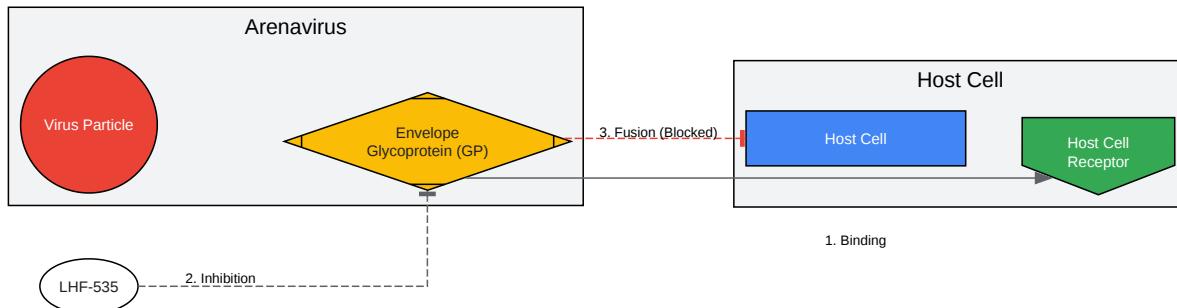
Phase 1b: Multiple Ascending Dose (MAD) Trial

- Study Design: This trial assessed a 14-day oral dosing regimen of **LHF-535**.[2] Three sequential cohorts received fixed daily doses of 450 mg, 900 mg, or 1,125 mg.[2] The 1,125 mg/day cohort also received a loading dose of 2,250 mg on the first day.[2]
- Participants: A total of 24 healthy volunteers were enrolled, with each of the three cohorts comprising eight participants (six on **LHF-535** and two on placebo).[4][5]
- Safety Monitoring: Similar to the SAD trial, a safety committee reviewed safety and pharmacokinetic data before escalating the dose for the next cohort.[1]

Visualizations

Mechanism of Action of LHF-535

LHF-535 is a viral entry inhibitor that targets the arenavirus envelope glycoprotein (GP).[6] It is thought to bind to and stabilize the pre-fusion structure of the GP, which in turn prevents the conformational changes necessary for the virus to fuse with the host cell membrane and release its genetic material.[7]



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Figure 1: Mechanism of **LHF-535** as a viral entry inhibitor.

Phase 1 Clinical Trial Workflow

The early-phase clinical development of **LHF-535** followed a structured workflow to ensure participant safety and gather essential pharmacokinetic and pharmacodynamic data.

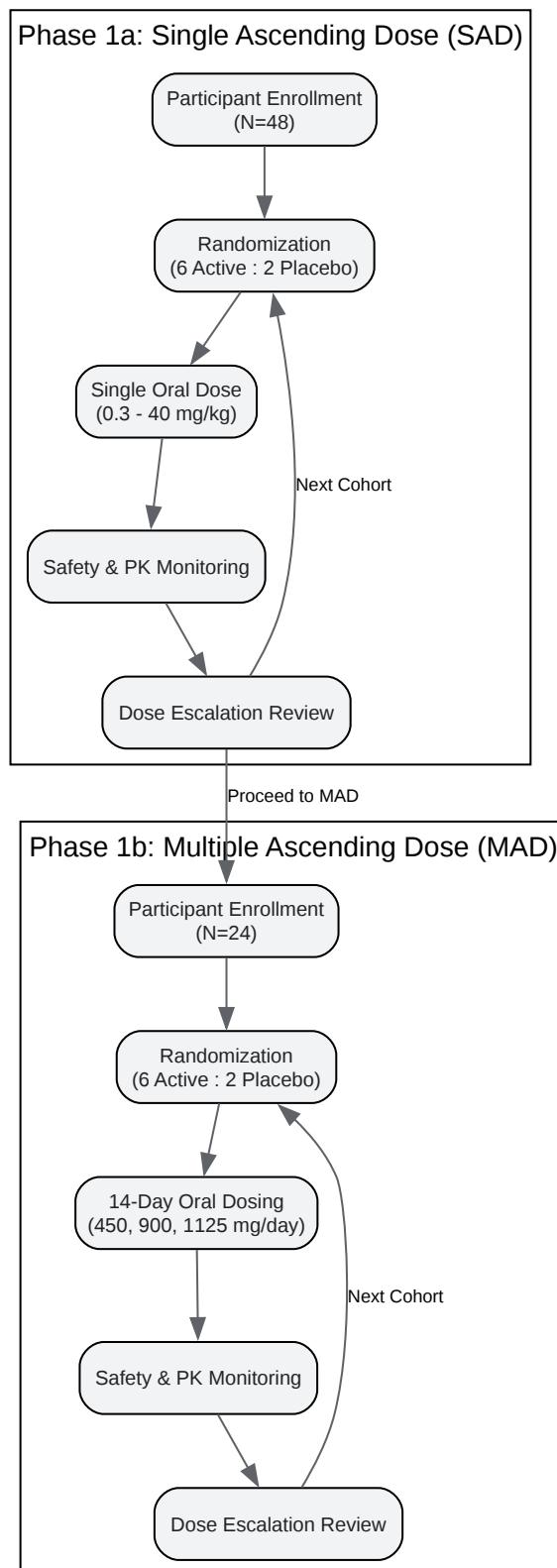
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Figure 2: Workflow of the **LHF-535** Phase 1 clinical trials.

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